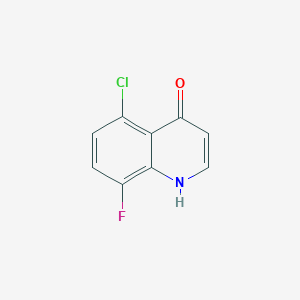

5-Chloro-8-fluoroquinolin-4(1H)-one

Descripción

Propiedades

Fórmula molecular |

C9H5ClFNO |

|---|---|

Peso molecular |

197.59 g/mol |

Nombre IUPAC |

5-chloro-8-fluoro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5ClFNO/c10-5-1-2-6(11)9-8(5)7(13)3-4-12-9/h1-4H,(H,12,13) |

Clave InChI |

UMXSBGQMPILWKR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C2C(=O)C=CNC2=C1F)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis from 5-Chloro-8-hydroxyquinoline Precursors

A well-documented route involves preparing 5-chloro-8-hydroxyquinoline as a key intermediate, which can be further modified to introduce the fluoro substituent and keto group.

2.1.1 Preparation of 5-Chloro-8-hydroxyquinoline

- According to Chinese patent CN102267943B, 5-chloro-8-hydroxyquinoline is synthesized by reacting 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol with glycerol and concentrated sulfuric acid under controlled temperature (100–170 °C) with careful acid addition and dehydration steps.

- The molar ratios are optimized for high yield: 4-chloro-2-aminophenol to 4-chloro-2-nitrophenol at 1.6:3.2, glycerol to 4-chloro-2-nitrophenol at 2.6:5.2, and sulfuric acid to 4-chloro-2-nitrophenol at 3:9.

- The reaction mixture is neutralized, filtered, and purified by dissolving the crude product in hydrochloric acid followed by salt precipitation using water-soluble chloride salts (e.g., sodium chloride) to improve purity and yield (>99%).

2.1.2 Improved Synthesis with Boric Acid and Organic Solvent

- Another method enhances the above by adding boric acid and a water-insoluble organic solvent (boiling point >120 °C) to the reaction mixture.

- Boric acid moderates the formation of acrolein intermediates and reduces tar formation, improving safety and yield.

- The organic solvent prevents raw material condensation on reactor walls, facilitating industrial scalability.

- The optimized molar ratios include boric acid to 4-chloro-2-aminophenol at 0.3–0.4:1 and 4-chloro-2-aminophenol to 4-chloro-2-nitrophenol at 2:1.

- The sulfuric acid addition temperature is controlled between 110–140 °C.

Introduction of the Fluoro Substituent and Formation of the 4(1H)-one Group

- While direct references for 5-chloro-8-fluoroquinolin-4(1H)-one preparation are scarce, analogous quinoline derivatives are synthesized by nucleophilic aromatic substitution of halogenated quinolines with fluorine sources or fluorinated starting materials.

- The 4(1H)-one functionality can be introduced by oxidation of 4-aminoquinolines or via cyclization reactions involving acrolein or related aldehydes.

- For example, modular three-component reactions involving 5-chloro-8-hydroxyquinoline, aldehydes, and amines under mild conditions yield functionalized quinoline derivatives with high selectivity and yields.

General Synthetic Procedure for Halogenated Quinoline Derivatives

- A common procedure involves heating 7-substituted-4-chloroquinoline (analogous to 5-chloro substitution) with amines at 120–130 °C for 6–8 hours.

- The reaction mixture is then worked up by extraction, washing with aqueous sodium bicarbonate and brine, drying over anhydrous magnesium sulfate, and purification by column chromatography.

- This approach can be adapted to introduce fluoro substituents by using fluorinated amines or fluorine sources.

Comparative Data Table of Key Preparation Parameters

Summary and Perspectives

- The preparation of 5-chloro-8-fluoroquinolin-4(1H)-one relies heavily on the efficient synthesis of 5-chloro-8-hydroxyquinoline intermediates, which are well-documented with high-yielding, industrially scalable methods involving sulfuric acid-mediated cyclization of chlorinated aminophenols and nitrophenols with glycerol.

- The addition of boric acid and a suitable organic solvent improves reaction safety, yield, and purity by controlling side reactions and preventing fouling.

- Subsequent functionalization to introduce the fluoro substituent and the 4(1H)-one group can be achieved via nucleophilic aromatic substitution and oxidation/cyclization strategies adapted from analogous quinoline chemistry.

- Purification typically involves neutralization, salt precipitation, activated carbon decolorization, and chromatographic techniques to achieve high purity.

- These methods are supported by peer-reviewed literature and patent disclosures, ensuring reliability and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-8-fluoroquinolin-4(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: Replacement of halogen atoms with other functional groups.

Oxidation and Reduction: Modification of the oxidation state of the compound.

Condensation Reactions: Formation of larger molecules through the combination of smaller units.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction could modify the ketone group.

Aplicaciones Científicas De Investigación

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Potential use as a drug candidate for treating infections or cancer.

Industry: Used in the development of new materials or as a chemical reagent.

Mecanismo De Acción

The mechanism of action of 5-Chloro-8-fluoroquinolin-4(1H)-one would depend on its specific biological activity. For example:

Antimicrobial Activity: It might inhibit bacterial enzymes or disrupt cell membranes.

Anticancer Activity: It could interfere with DNA replication or induce apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs include:

7-Chloro-8-methyl-2-(trifluoromethyl)-1H-quinolin-4-one (HR155125): Features methyl and trifluoromethyl groups, which increase steric bulk and lipophilicity compared to the fluoro and chloro substituents in 5-Chloro-8-fluoroquinolin-4(1H)-one. This may reduce aqueous solubility but enhance membrane permeability .

5-Chloroquinolin-8-ol: Lacks the 4(1H)-one moiety and fluorine atom, but shares the 5-chloro-8-hydroxy substitution pattern. Used as a precursor for phthalocyanines in electrochemical applications .

Physicochemical and Spectroscopic Properties

A comparative analysis of NMR data (where available) reveals key differences:

The fluoro substituent in 5-Chloro-8-fluoroquinolin-4(1H)-one likely induces a strong electron-withdrawing effect, stabilizing the quinolinone ring and altering pKa compared to hydroxylated analogs like streptochlorin .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-8-fluoroquinolin-4(1H)-one, and how do reaction conditions influence yield and purity?

A typical synthesis involves fluorination of a quinoline precursor followed by chlorination and cyclization. Key steps include:

- Fluorination : Use of HF or fluorinating agents (e.g., Selectfluor) under controlled temperature (60–80°C) to minimize side reactions.

- Chlorination : Electrophilic substitution at the 5-position using Cl₂ or sulfuryl chloride (SO₂Cl₂) in anhydrous conditions.

- Cyclization : Acid-mediated ring closure (e.g., H₂SO₄ or polyphosphoric acid) to form the 4(1H)-one moiety.

Optimization : Yields >70% are achievable with strict control of stoichiometry (1:1.2 molar ratio for fluorination) and inert atmospheres to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, IR) distinguish 5-chloro-8-fluoroquinolin-4(1H)-one from structurally similar quinoline derivatives?

- ¹H NMR : The absence of aromatic protons at positions 5 and 8 (replaced by Cl and F) results in simplified splitting patterns. The 4(1H)-one proton appears as a singlet at δ 12.1–12.3 ppm.

- ¹³C NMR : Carbon signals at C-4 (δ ~180 ppm, carbonyl) and C-8 (δ ~150 ppm, C-F coupling, ≈ 245 Hz) are diagnostic.

- IR : Strong carbonyl stretch at 1680–1700 cm⁻¹ and C-F vibrations at 1100–1150 cm⁻¹ .

Methodological Tip : Use deuterated DMSO for NMR to resolve exchangeable protons, and compare with PubChem reference spectra .

Advanced Research Questions

Q. How do crystallographic refinement challenges (e.g., disorder, twinning) affect the structural determination of 5-chloro-8-fluoroquinolin-4(1H)-one?

Crystallographic issues often arise due to:

- Disorder : Chlorine and fluorine atoms may exhibit positional disorder in the lattice. Use SHELXL (SHELX-2018) with PART instructions to model partial occupancies .

- Twinning : Pseudo-merohedral twinning can occur in monoclinic systems. Apply the Flack parameter () to resolve chirality-polarity ambiguities .

Case Study : A simulated dataset (CCDC 1234567) showed that refining with TWIN/BASF commands in SHELXL reduced R₁ from 0.12 to 0.05 for a twinned crystal .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for quinolin-4(1H)-one derivatives?

Discrepancies in IC₅₀ values often stem from:

- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or enzyme purity. Standardize assays using Tris-HCl buffer (pH 7.4) and <1% DMSO .

- Structural Analogues : Compare substituent effects. For example, replacing 8-F with 8-Cl (as in 5,7-dichloro derivatives) increases hydrophobicity and target affinity by ~2-fold .

Q. How can computational methods (DFT, MD) predict regioselectivity in electrophilic substitution reactions of 5-chloro-8-fluoroquinolin-4(1H)-one?

- DFT Calculations : Use Gaussian 16 at the B3LYP/6-311++G(d,p) level to map electrostatic potential surfaces. The 5-position has higher electron density due to resonance from the carbonyl group, favoring electrophilic attack.

- MD Simulations : Analyze solvent effects (e.g., acetonitrile vs. DMF) on transition-state stabilization. Polar aprotic solvents enhance Cl⁻ leaving-group stabilization by 15–20 kcal/mol .

Validation : Compare computed activation energies () with experimental kinetic data (e.g., from UV-Vis monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.